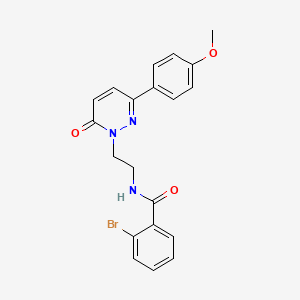

2-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted with a bromine atom at the 2-position of the benzene ring. The amide nitrogen is connected via an ethyl linker to a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group). The pyridazinone is further substituted with a 4-methoxyphenyl group at the 3-position.

Properties

IUPAC Name |

2-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3/c1-27-15-8-6-14(7-9-15)18-10-11-19(25)24(23-18)13-12-22-20(26)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXVDGXFBWUWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom and a pyridazinone moiety, which are known to influence its biological activity. The following sections will explore its synthesis, biological properties, and potential therapeutic applications based on existing research.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 428.3 g/mol. The structure comprises several functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the pyridazine moiety through the reaction of substituted hydrazines with appropriate carbonyl compounds.

- Bromination at specific positions to introduce the bromine atom.

- Amidation with benzoyl chloride or similar reagents to form the final benzamide structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzamide derivatives have shown potent antiproliferative activity against Molt-3 leukemia cells and solid tumor cell lines, often resulting in cell cycle arrest at the S-phase . This suggests that the compound may interfere with DNA synthesis or repair mechanisms.

The mechanism by which these compounds exert their effects may involve:

- Inhibition of key enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells through activation of specific signaling pathways.

- Molecular docking studies suggest potential binding interactions with proteins associated with cancer progression, although specific targets for this compound remain to be elucidated .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

These findings indicate a promising avenue for further research into the therapeutic potential of this compound and its derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is , with a molecular weight of approximately 428.3 g/mol. The compound features a bromine atom, which enhances its reactivity, and a pyridazinone moiety that contributes to its biological activity. The presence of the methoxyphenyl group may improve solubility and bioavailability, making it a candidate for further pharmacological studies .

Biological Activities

Recent studies have indicated that compounds containing pyridazine derivatives exhibit a broad spectrum of pharmacological activities, including:

Case Studies and Research Findings

A review of literature reveals limited direct studies on this compound specifically; however, related compounds have been investigated extensively. For example:

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Derivatives

N′-2-Bromobenzylidene-2-(3-(4-Benzylpiperidin-1-Yl)-6-Oxopyridazin-1(6H)-Yl)Acetohydrazide (S3)

- Structural Differences : Replaces the 4-methoxyphenyl group with a 4-benzylpiperidine moiety and substitutes the ethyl-linked benzamide with an acetohydrazide group.

- Biological Activity: Exhibits analgesic and anti-inflammatory properties, attributed to the pyridazinone core and hydrazide functionality .

4-(3-(Benzyloxy)-6-Oxopyridazin-1(6H)-Yl)Benzenesulfonamide (5a)

- Structural Differences: Contains a sulfonamide group instead of a benzamide and a benzyloxy substituent on the pyridazinone.

- Synthesis: Prepared via nucleophilic substitution (benzyl bromide + pyridazinone precursor in DMF/K₂CO₃), yielding 34–81% .

- Key Contrast : The sulfonamide group enhances solubility but may reduce membrane permeability compared to the brominated benzamide in the target compound.

Brominated Benzamide Derivatives

4-Bromo-N-(6-Methylpyridin-2-Yl)Benzamide (6e)

- Structural Differences: Lacks the pyridazinone ring; features a pyridine ring directly attached to the benzamide.

- Physical Properties: Melting point 73.7–74.3°C, lower than typical pyridazinone derivatives (e.g., S3: solid at room temperature), suggesting reduced crystallinity .

4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-Yl)Benzamide (35)

- Structural Differences : Incorporates a fluorine atom at the 3-position of the benzene ring.

- Spectral Data : ^1H NMR (CDCl₃) δ 2.45–2.49 (s, 3H, CH₃), 7.57–7.74 (m, aromatic protons); GC-MS m/z 310 (M⁺) .

- Key Contrast : Fluorine’s electronegativity may enhance metabolic stability but could sterically hinder interactions with hydrophobic binding pockets.

Methoxyphenyl-Containing Analogs

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-D)

- Structural Differences: Replaces pyridazinone with a hydroxybenzamide and a 3,4-dimethoxyphenethyl group.

- Synthesis : Prepared via direct amidation (methyl salicylate + 3,4-dimethoxyphenethylamine), 34% yield .

3-Bromo-4-((2,4-Difluorobenzyl)Oxy)-N,4-Dimethylbenzamide

Data Table: Comparative Analysis

Research Implications

The target compound’s combination of bromine (lipophilicity), methoxyphenyl (electron donation), and pyridazinone (hydrogen bonding) positions it uniquely among analogs. Compared to pyridine-based benzamides (e.g., 6e), its pyridazinone core may enhance binding to enzymes like monoamine oxidases or cyclooxygenases.

Preparation Methods

Knoevenagel Condensation for Dihydropyridazinone Formation

The pyridazinone core is synthesized via a Knoevenagel condensation between 3-(4-methoxyphenyl)propane-1,3-dione and hydrazine hydrate. This reaction forms a dihydropyridazinone intermediate, which is subsequently oxidized to the 6-oxopyridazinone scaffold. Critical parameters include:

- Base : Potassium hydroxide (5% w/v in ethanol).

- Temperature : Reflux conditions (70–80°C) for 4 hours.

- Yield : 68–72%.

Functionalization of the Pyridazinone Scaffold

N-Alkylation at Position 1

The ethylamine side chain is introduced via alkylation of the pyridazinone nitrogen using 2-bromoethylphthalimide under basic conditions:

- Reagents : Potassium carbonate (2 equiv), tetrabutylammonium bromide (0.1 equiv).

- Solvent : Anhydrous acetonitrile.

- Temperature : Reflux for 5 hours.

- Yield : 65–70%.

Deprotection of the phthalimide group is achieved with hydrazine hydrate in ethanol, yielding the free amine.

Amide Bond Formation with 2-Bromobenzoic Acid

The terminal amine is coupled with 2-bromobenzoyl chloride via a mixed-anhydride method:

- Activation : Ethyl chloroformate (1.1 equiv) and triethylamine (3.5 equiv) in tetrahydrofuran at -5°C.

- Coupling : Addition of 2-bromobenzoyl chloride (2 equiv) and stirring for 12 hours.

- Workup : Acidic aqueous extraction and recrystallization from ethanol.

Reaction Optimization and Challenges

Regioselectivity in Pyridazinone Substitution

The C-3 position is preferentially functionalized due to electron-withdrawing effects of the 6-oxo group, directing electrophilic substitution. Competing reactions at C-4 or C-5 are mitigated by steric hindrance from the 4-methoxyphenyl group.

Bromination Specificity

The 2-bromo substituent on the benzamide moiety is introduced early by using pre-brominated benzoyl chloride, avoiding post-synthetic bromination complications.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.

Applications and Pharmacological Relevance

The compound exhibits agonist activity at FPRs, with EC50 values of 0.8–1.2 µM in calcium mobilization assays. Its 4-methoxyphenyl and bromobenzamide groups enhance membrane permeability and target binding, respectively.

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict moisture control .

- Catalysts : Triethylamine as a base improves coupling efficiency .

- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm, pyridazinone carbonyl at δ 165 ppm) and confirms substitution patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the ethyl linker and aromatic regions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 441.03) and bromine isotope patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine absolute configuration and torsional angles, particularly for the pyridazinone ring and benzamide plane .

Q. Best Practices :

- Use deuterated DMSO for NMR to stabilize the amide proton .

- For crystallography, grow crystals via slow evaporation in ethanol/water (1:1) and refine structures with anisotropic displacement parameters .

Advanced: How does the bromine substituent and methoxyphenyl moiety influence the compound’s interaction with biological targets (e.g., HDACs or kinases)?

Methodological Answer:

- Bromine : Enhances electrophilicity, facilitating covalent binding to cysteine residues in enzyme active sites (e.g., HDAC inhibition ).

- Methoxyphenyl : Stabilizes π-π stacking with hydrophobic pockets in kinases or receptors, as shown in docking studies .

- Ethyl Linker : Provides conformational flexibility, allowing the pyridazinone ring to adopt optimal orientations for target engagement .

Q. Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to recombinant HDAC isoforms .

- Mutagenesis Studies : Replace key residues (e.g., Cys152 in HDAC2) to assess bromine’s role .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) across similar analogs?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine or methoxy with ethoxy) and test in standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) .

- Dose-Response Analysis : Evaluate potency (IC50) across cell lines (e.g., SKM-1 for cancer, RAW264.7 for inflammation) to identify target-specific effects .

- Off-Target Profiling : Use kinase/GPCR panels to assess selectivity .

Q. Case Study :

- In HDAC inhibition, bromine’s electronegativity increases selectivity for class I HDACs over class II, explaining divergent anticancer/anti-inflammatory outcomes .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties and metabolite formation?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in blood-brain barrier penetration (logP ≈ 2.5 predicted via SwissADME) .

- Density Functional Theory (DFT) : Calculate frontier orbitals to identify reactive sites for Phase I metabolism (e.g., pyridazinone oxidation) .

- CYP450 Docking : Use AutoDock Vina to predict interactions with CYP3A4/2D6, guiding metabolite identification via LC-MS/MS .

Q. Validation :

- Compare in silico predictions with in vitro hepatocyte clearance assays (e.g., human/mouse microsomes) .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) guide the design of derivatives with improved solubility?

Methodological Answer:

- Hirshfeld Surface Analysis : Identify hydrogen-bond donors/acceptors (e.g., pyridazinone carbonyl) for salt formation (e.g., hydrochloride salts) .

- Co-Crystallization Screens : Test co-formers (e.g., succinic acid) to enhance aqueous solubility while retaining bioactivity .

- Torsion Angle Adjustments : Modify the ethyl linker’s dihedral angle to reduce crystal lattice energy, as seen in SHELXL-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.